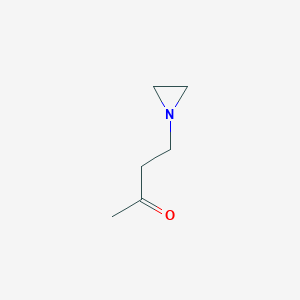

2-Butanone, 4-(1-aziridinyl)-

Description

Positional Isomerism and Stereochemical Considerations within Aziridinyl-Substituted Ketones

The structure of aziridinyl-substituted ketones allows for various forms of isomerism, including positional isomerism and stereoisomerism.

Positional Isomerism: Positional isomers possess the same molecular formula and functional groups but differ in the location of these groups on the carbon skeleton. savemyexams.comsavemyexams.com In the case of aziridinyl-substituted butanones, isomerism can arise from the different possible positions of both the aziridine (B145994) ring and the carbonyl group. For instance, the carbonyl group in a ketone can be located at different positions along the hydrocarbon chain, leading to distinct isomers. quora.com Similarly, the aziridine ring can be attached to different carbon atoms.

The table below illustrates potential positional isomers of aziridinyl-butanone.

| Isomer Name | Molecular Formula | Position of Carbonyl Group | Position of Aziridinyl Group |

| 4-(1-Aziridinyl)-2-butanone | C₆H₁₁NO | C2 | C4 |

| 1-(1-Aziridinyl)-2-butanone | C₆H₁₁NO | C2 | C1 |

| 3-(1-Aziridinyl)-2-butanone | C₆H₁₁NO | C2 | C3 |

| 4-(2-Aziridinyl)-2-butanone | C₆H₁₁NO | C2 | C4 (attached via carbon) |

Stereochemical Considerations: Aziridines can exhibit chirality, which is a key stereochemical feature. fiveable.me The nitrogen atom in an aziridine ring has a pyramidal geometry, which can lead to the formation of enantiomers where the nitrogen atom acts as a stereogenic center. fiveable.me This chirality at the nitrogen can influence the stereochemical outcome of reactions involving the aziridine ring. fiveable.me

Furthermore, aziridinyl-substituted ketones can possess stereocenters on the carbon chain. For example, in 3-(1-aziridinyl)-2-butanone, the carbon atom at the 3-position is chiral, leading to the possibility of (R) and (S) enantiomers. The stereochemistry of reactions involving aziridines is a significant area of research, as stereospecific ring-opening reactions can produce chiral products from a chiral aziridine starting material. fiveable.me The development of asymmetric catalytic aziridination reactions has enabled the synthesis of optically pure aziridinyl vinyl ketones with high enantioselectivity. msu.edu

The Significance of Aziridine and Butanone Structural Motifs in Organic Chemistry

The two primary structural components of 2-Butanone (B6335102), 4-(1-aziridinyl)-, the aziridine ring and the butanone moiety, are both individually significant in the field of organic chemistry.

The Aziridine Motif: Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. fiveable.me They are highly valuable intermediates in organic synthesis primarily due to the significant ring strain of the three-membered ring. rsc.orgwikipedia.org This strain makes them susceptible to ring-opening reactions when attacked by nucleophiles, providing a versatile pathway to a wide variety of nitrogen-containing compounds like amino acids and other heterocycles. fiveable.mersc.org The reactivity of aziridines can be controlled by the substituents on the ring, allowing for selective chemical transformations. fiveable.me Because of their synthetic utility, aziridines are considered important building blocks for more complex molecules. fiveable.mebenthamdirect.com

The Butanone Motif: Butanone, also known as methyl ethyl ketone (MEK), is a ketone with the formula CH₃C(O)CH₂CH₃. wikipedia.orgbyjus.com It is a widely used industrial solvent due to its ability to dissolve a broad range of substances, including resins, gums, and coatings. wikipedia.orgfiveable.medouwin-chem.com Its properties are similar to acetone, but it has a higher boiling point and a slower evaporation rate. wikipedia.org Beyond its role as a solvent, butanone serves as a precursor in various organic syntheses. douwin-chem.comchemcess.com It is used in the production of catalysts, perfumes, and antioxidants. wikipedia.orgchemcess.com The carbonyl group in butanone is its defining feature, responsible for its polarity and reactivity in numerous organic reactions. fiveable.me

Historical Development of Synthetic Approaches to Aziridine-Containing Compounds

The synthesis of aziridines has evolved significantly since the discovery of the parent compound, aziridine (ethyleneimine), by chemist Siegmund Gabriel in 1888. wikipedia.orgjchemlett.com Historically, the synthesis of these compounds was considered challenging due to their inherent instability and reactivity. rsc.orgbenthamdirect.com

Early methods for synthesizing aziridines include:

The Gabriel Synthesis: The first reported synthesis of aziridines involved the reaction of 2-bromoethylamine (B90993) hydrobromide with silver oxide. jchemlett.com

The Wenker Synthesis: This method, developed later, involves the conversion of an aminoethanol to its corresponding sulfate (B86663) ester, followed by cyclization induced by a base to eliminate the sulfate group. wikipedia.org

Other older methods involved the amination of 1,2-dichloroethane (B1671644) and the cyclization of 2-chloroethylamine. wikipedia.org

Over the past few decades, numerous new methodologies for preparing aziridines have been developed, driven by their importance as synthetic intermediates. rsc.orgresearchgate.net Modern approaches often focus on catalytic methods to improve efficiency, selectivity, and sustainability. rsc.org These include:

Transition-Metal Catalyzed Reactions: A significant portion of modern aziridination methods relies on the reaction of alkenes with nitrene precursors, often catalyzed by transition metals. rsc.org

Asymmetric Synthesis: The development of chiral catalysts has enabled the asymmetric synthesis of aziridines, providing access to enantiomerically pure compounds which are crucial for certain applications. jchemlett.com For example, catalytic asymmetric aziridination has been successfully applied to produce chiral aziridinyl vinyl ketones. msu.edu

Greener Approaches: Recent research has focused on developing more sustainable synthetic routes, including the use of recyclable catalysts and milder reaction conditions, in line with the principles of green chemistry. rsc.orgbenthamdirect.com

This continuous development of synthetic strategies has made aziridine-containing compounds more accessible for research and for their application as versatile building blocks in organic synthesis. rsc.orgbenthamdirect.com

Structure

3D Structure

Properties

IUPAC Name |

4-(aziridin-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(8)2-3-7-4-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRUYBJHEPYPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964570 | |

| Record name | 4-(Aziridin-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-12-8 | |

| Record name | 4-(1-Aziridinyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 4-(1-aziridinyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aziridin-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aziridin-1-yl-butan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2Q8D4EQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Butanone, 4 1 Aziridinyl

Direct Synthesis of 2-Butanone (B6335102), 4-(1-aziridinyl)-

The most straightforward approaches to 2-Butanone, 4-(1-aziridinyl)- involve the direct formation of the aziridinyl butanone structure from readily available precursors. These methods prioritize efficiency and atom economy, often through conjugate addition or intramolecular cyclization reactions.

Regioselective Aziridination of Substituted Butanone Precursors

One potential direct route to 2-Butanone, 4-(1-aziridinyl)- involves the regioselective aziridination of a butanone derivative bearing a suitable leaving group at the 4-position. This approach relies on the nucleophilic nature of the aziridine (B145994) ring, which attacks an electrophilic carbon center.

A common strategy involves the Michael addition of aziridine to an α,β-unsaturated ketone. In the context of our target molecule, the reaction between methyl vinyl ketone and aziridine represents a direct and atom-economical synthesis. The nucleophilic nitrogen of the aziridine ring adds to the β-carbon of the methyl vinyl ketone, yielding the desired 2-Butanone, 4-(1-aziridinyl)-. This reaction is typically carried out under conditions that facilitate conjugate addition, such as in the presence of a suitable solvent.

| Reactant 1 | Reactant 2 | Product |

| Ethyleneimine (Aziridine) | Methyl vinyl ketone | 2-Butanone, 4-(1-aziridinyl)- |

This method, while direct, generally does not offer control over stereochemistry, resulting in a racemic mixture if a chiral center is formed.

Another conceptual approach involves the reaction of a 4-substituted butanone, such as 4-halo-2-butanone, with aziridine. In this SN2-type reaction, the aziridine nitrogen would displace the halide to form the C-N bond. The success of this method is contingent on the selective reaction at the 4-position without competing side reactions, such as self-condensation of the ketone or reaction at the carbonyl group.

Approaches Involving Ring Closure of Amino-Ketone Intermediates

An alternative direct synthetic strategy involves the intramolecular cyclization of a suitable amino-ketone precursor. The Wenker synthesis and its modifications provide a classical framework for aziridine formation from β-amino alcohols. organic-chemistry.org A similar strategy can be envisioned starting from a γ-amino ketone.

The synthesis of 4-amino-2-butanone or its derivatives is a key first step in this approach. rsc.org This intermediate could then undergo an intramolecular cyclization to form the aziridine ring. This process typically requires the conversion of the amino group into a better leaving group, or the activation of the γ-carbon. For instance, treatment of a γ-amino ketone with a reagent that converts the amine to a leaving group could initiate an intramolecular nucleophilic attack by the enolate of the ketone.

A copper-promoted intramolecular C-H oxidative amination has been reported for the synthesis of aziridine derivatives from ketones. organic-chemistry.org This method involves the reaction between a secondary amine and a C(sp³)–H bond at the α-position of a ketone in the presence of an oxidant. organic-chemistry.org Applying this to a precursor like N-alkyl-4-amino-2-butanone could potentially lead to the formation of the aziridine ring.

Stereoselective and Enantioselective Synthesis of 2-Butanone, 4-(1-aziridinyl)-

The presence of a stereocenter in 2-Butanone, 4-(1-aziridinyl)- necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the compound. Such methods are crucial for applications where specific stereoisomers exhibit desired biological activity or chemical properties.

Chiral Auxiliary-Mediated Approaches to Aziridinyl-Butanone Scaffolds

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.orgresearchgate.netsigmaaldrich.com In the synthesis of chiral 2-Butanone, 4-(1-aziridinyl)-, a chiral auxiliary could be temporarily attached to either the butanone or the aziridine precursor to direct the stereochemical outcome of a key bond-forming step.

One strategy involves the use of chiral oxazolidinones, which are widely employed in asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgwilliams.edu For instance, a chiral oxazolidinone could be attached to a butanoic acid derivative. Subsequent stereoselective introduction of an aziridine or a precursor group at the 4-position, followed by conversion of the carboxylic acid derivative to a methyl ketone and removal of the auxiliary, would yield the chiral target molecule. The stereoselectivity is guided by the steric bulk of the chiral auxiliary, which directs the approach of the incoming reagent from the less hindered face. williams.edu

Similarly, chiral sulfinamides, such as tert-butanesulfinamide, have proven effective in the asymmetric synthesis of chiral amines and aziridines. chemrxiv.org A plausible route would involve the condensation of a 4-oxo-butanal derivative with a chiral tert-butanesulfinamide to form a chiral sulfinylimine. Nucleophilic addition to this imine, followed by cyclization and removal of the auxiliary, could provide an enantiomerically enriched aziridinyl-butanone.

| Chiral Auxiliary | Typical Application | Potential Role in Synthesis |

| Evans Oxazolidinones | Asymmetric Aldol/Alkylation | Control stereocenter at C4 of butanone |

| Camphorsultam | Asymmetric Michael Addition | Directing addition of aziridine precursor |

| Pseudoephedrine | Asymmetric Alkylation | Control stereocenter at C4 of butanone |

| tert-Butanesulfinamide | Asymmetric Amine Synthesis | Synthesis of chiral 4-amino-2-butanone precursor |

Asymmetric Catalysis in the Formation of 2-Butanone, 4-(1-aziridinyl)-

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. msu.eduprinceton.edu Several catalytic asymmetric methods could be adapted for the synthesis of chiral 2-Butanone, 4-(1-aziridinyl)-.

The asymmetric aziridination of α,β-unsaturated ketones is a promising strategy. Chiral catalysts, such as those based on transition metals like ruthenium or copper complexed with chiral ligands, can catalyze the reaction between an aziridinating agent and methyl vinyl ketone, leading to the formation of an enantiomerically enriched product. For example, Ru(CO)-salen complexes have been used for the enantiopure synthesis of aziridinyl ketones from vinyl ketones. researchgate.netmdpi.com

Another approach is the catalytic asymmetric Mannich reaction to produce a chiral β-amino ketone, which can then be cyclized to the aziridine. acs.orgnih.gov Organocatalysts, such as chiral amines or phosphoric acids, can catalyze the three-component reaction of a ketone, an aldehyde, and an amine to produce a chiral β-amino ketone with high enantioselectivity. nih.gov A subsequent intramolecular cyclization would yield the desired chiral aziridinyl butanone.

Novel Synthetic Routes and Methodological Advancements

Recent advances in synthetic methodology offer new avenues for the construction of complex molecules like 2-Butanone, 4-(1-aziridinyl)-. These novel routes often feature milder reaction conditions, broader substrate scope, and unique reaction pathways.

A recently developed method describes a base-mediated [2+1] annulation and regioselective aziridine ring-opening cascade to synthesize functionalized β-amino ketones. rsc.orgnih.gov This strategy involves the reaction of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium (B1226848) salts to form fused tri-substituted aziridines, which are then opened to yield β-amino ketones. rsc.orgnih.gov While not a direct synthesis of the target compound, this methodology highlights the creative use of aziridine intermediates in constructing related scaffolds.

Furthermore, nickel-catalyzed ring-opening of N-tosyl styrenyl aziridines with aldehydes has been reported as a novel, atom-economical path to β-amino ketones with complete regiocontrol. rsc.org This difficult coupling of two electrophilic species is a significant advancement. rsc.org Adapting such a method to a butanone-containing aldehyde or an aziridine with appropriate substitution could provide a new disconnection for the synthesis of 2-Butanone, 4-(1-aziridinyl)-.

The development of new catalytic systems for aziridination and C-N bond formation continues to expand the synthetic chemist's toolbox. These advancements will undoubtedly lead to more efficient and selective syntheses of 2-Butanone, 4-(1-aziridinyl)- and its derivatives in the future.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-Butanone, 4-(1-aziridinyl)- is crucial for minimizing its environmental impact and enhancing process safety. A plausible and direct synthetic route to this compound is the aza-Michael addition of aziridine to methyl vinyl ketone. lookchem.com This reaction forms the basis for evaluating and incorporating green chemistry principles.

Atom Economy and Waste Reduction: The aza-Michael addition is an inherently atom-economical reaction, as all atoms from the reactants, aziridine and methyl vinyl ketone, are incorporated into the final product. This aligns with a core principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. mdpi.com Minimizing byproduct formation is a key objective, and in this specific reaction, the primary concern would be the potential for polymerization of methyl vinyl ketone or side reactions involving the reactive aziridine ring.

Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvent alternatives is a key aspect of sustainable synthesis. For the aza-Michael addition of aziridines, solvents are chosen to facilitate the reaction while minimizing hazards. Research into similar aza-Michael additions has shown that polar protic solvents can promote the reaction. researchgate.net The use of water or alcohols like ethanol, which are considered greener solvents, could be investigated. Solvent-free conditions, where the reactants themselves act as the solvent, represent an ideal scenario and have been successfully applied in other aziridine syntheses. mdpi.com

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of the aza-Michael addition, reducing the need for harsh reaction conditions. While the reaction between aziridine and methyl vinyl ketone can proceed without a catalyst, employing a mild and recyclable catalyst could enhance the reaction rate and minimize side product formation. Brønsted acids have been shown to catalyze the Michael addition of anilines to chloroalkenes, which could be a relevant approach. st-andrews.ac.uk The use of solid acid catalysts, such as montmorillonite (B579905) K-10, has been effective for the synthesis of other aziridines and offers the advantage of easy separation and recycling. mdpi.com

Renewable Feedstocks: While the immediate precursors, aziridine and methyl vinyl ketone, are typically derived from petrochemical sources, a holistic green chemistry approach would consider their synthesis from renewable feedstocks. For instance, 2-butanone can be produced through the catalytic dehydrogenation of 2-butanol, which can potentially be derived from biomass fermentation. sigmaaldrich.com

The following table summarizes the potential application of green chemistry principles to the synthesis of 2-Butanone, 4-(1-aziridinyl)-.

| Green Chemistry Principle | Application to 2-Butanone, 4-(1-aziridinyl)- Synthesis | Research Findings for Analogous Reactions |

| Prevention | Optimize reaction conditions to minimize waste. | One-pot methodologies for N-alkyl terminal aziridines reduce waste from intermediate purification steps. mdpi.com |

| Atom Economy | Utilize the aza-Michael addition, which is 100% atom economical in theory. | The addition of nitrenes to alkenes is a highly atom-efficient method for aziridine synthesis, producing only N₂ as a byproduct. scispace.com |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents. | The use of hydroxylamine-O-sulfonic acids as aminating agents for aziridination avoids nitro group-containing reagents. nih.gov |

| Designing Safer Chemicals | The inherent reactivity of the aziridine ring requires careful handling. | Encapsulation or in-situ generation and consumption of reactive intermediates can improve safety. |

| Safer Solvents and Auxiliaries | Employ water, ethanol, or solvent-free conditions. | Reactions in H₂O/DCM have been used for the synthesis of N-tosylaziridines. mdpi.com |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Rh(II)-catalyzed aziridination of olefins can proceed efficiently at ambient temperature. nih.gov |

| Use of Renewable Feedstocks | Explore bio-based routes to starting materials like 2-butanol. | 2-Butanone can be produced from the catalytic dehydrogenation of 2-butanol. sigmaaldrich.com |

| Reduce Derivatives | Employ a direct one-step synthesis to avoid protecting groups. | One-pot synthesis of N-tosylaziridines from 2-amino-alcohols avoids protection/deprotection steps. mdpi.com |

| Catalysis | Use recyclable heterogeneous or mild homogeneous catalysts. | Montmorillonite K-10, a solid acid, has been used to catalyze the synthesis of cis-aziridines. mdpi.com |

| Design for Degradation | Not directly applicable to the synthesis process itself. | - |

| Real-time analysis for Pollution Prevention | Monitor reaction progress to prevent runaway reactions or byproduct formation. | In-line monitoring techniques are a key feature of continuous flow systems. |

| Inherently Safer Chemistry for Accident Prevention | Minimize the inventory of hazardous materials like aziridine. | Continuous flow processing is a key enabling technology for handling hazardous reagents safely. organic-chemistry.org |

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of 2-Butanone, 4-(1-aziridinyl)-, particularly concerning safety, scalability, and process control. The handling of aziridine, a toxic and potentially explosive compound, on a large scale is a major safety concern in traditional batch processes. Flow chemistry mitigates this risk by utilizing small reactor volumes, where only a small amount of the hazardous material is present at any given time. organic-chemistry.org

Enhanced Safety and Handling of Hazardous Reagents: The synthesis of aziridines and their subsequent reactions are well-documented applications of continuous flow chemistry. scispace.comorganic-chemistry.org For the synthesis of 2-Butanone, 4-(1-aziridinyl)-, a flow system would involve pumping streams of aziridine and methyl vinyl ketone into a microreactor or a packed-bed reactor. The small internal volume of these reactors minimizes the potential for thermal runaways and allows for precise control over reaction parameters.

Improved Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, which enables efficient heat exchange. This is particularly important for exothermic reactions like the Michael addition, allowing for precise temperature control and preventing the formation of hot spots that could lead to side reactions or decomposition. acs.org Efficient mixing in flow reactors also ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields.

Scalability and Process Optimization: Scaling up a reaction in a continuous flow system is typically achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel), rather than increasing the size of the reactor. This avoids the challenges often associated with scaling up batch reactors, where heat and mass transfer can become limiting factors. acs.org Furthermore, flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry, often with the aid of automated systems.

A potential continuous flow setup for the synthesis of 2-Butanone, 4-(1-aziridinyl)- is depicted below:

Reactant Introduction: Solutions of aziridine and methyl vinyl ketone in a suitable green solvent (e.g., acetonitrile (B52724) or ethanol) would be introduced into the system using precise syringe pumps or mass flow controllers.

Mixing and Reaction: The reactant streams would converge at a T-mixer before entering a heated or cooled coil reactor or a packed-bed reactor containing a solid-supported catalyst. The residence time in the reactor would be controlled by the flow rate and the reactor volume.

In-line Analysis and Quenching: The output from the reactor could be monitored in real-time using in-line analytical techniques (e.g., IR or NMR spectroscopy) to ensure complete conversion and detect any potential issues. A stream of a quenching agent could be introduced if necessary.

Purification: The product stream would then be directed to a continuous purification system, such as liquid-liquid extraction or chromatography.

The following table outlines key parameters for a potential continuous flow synthesis of 2-Butanone, 4-(1-aziridinyl)-.

| Parameter | Description | Potential Advantage in Flow Chemistry |

| Residence Time | The time the reactants spend in the reactor. | Precisely controlled to maximize conversion and minimize byproduct formation. Studies on flow synthesis of other aziridines show residence times can be in the order of minutes. scispace.comacs.org |

| Temperature | The temperature at which the reaction is conducted. | Excellent heat transfer allows for precise temperature control, preventing hot spots and enabling superheating of solvents safely. acs.org |

| Pressure | The pressure within the reactor. | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures and faster reaction rates. |

| Stoichiometry | The molar ratio of the reactants. | Precisely controlled by the relative flow rates of the reactant streams, allowing for fine-tuning to optimize the reaction. |

| Catalyst | A substance that increases the rate of reaction. | Packed-bed reactors with solid-supported catalysts allow for easy separation of the catalyst from the product stream and enable catalyst recycling. |

| Solvent | The medium in which the reaction takes place. | The choice of solvent can be optimized for both reaction performance and green chemistry principles. Acetonitrile has been used in similar flow syntheses. acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Butanone, 4 1 Aziridinyl

Aziridine (B145994) Ring Opening Reactions in 2-Butanone (B6335102), 4-(1-aziridinyl)-

The inherent ring strain of the aziridine heterocycle, estimated to be around 26-27 kcal/mol, renders it susceptible to ring-opening reactions, making it a valuable synthetic intermediate. clockss.org The reactivity of the aziridine in 2-butanone, 4-(1-aziridinyl)- is governed by the interplay of electronic and steric factors, and can be initiated by both nucleophilic and electrophilic species.

Nucleophilic Ring Opening Pathways and Regioselectivity

The reaction of aziridines with nucleophiles is a cornerstone of their chemistry. In the case of 2-butanone, 4-(1-aziridinyl)-, which is a 2-substituted aziridine, nucleophilic attack can theoretically occur at either of the two ring carbons (C2 or C3). The regioselectivity of this attack is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. frontiersin.org

Research on analogous compounds bearing a γ-ketone substituent has shown that the ketone functionality plays a crucial role in directing the regioselectivity. In the presence of an acid such as trifluoroacetic acid (TFA), the ring opening of an aziridine with a γ-keto alkyl group by a water molecule (a hydroxy nucleophile) occurs selectively at the C2 position, the carbon bearing the substituent. frontiersin.orgnih.gov This preference is attributed to the electronic influence of the ketone group. frontiersin.orgnih.gov

Conversely, if the γ-ketone is replaced by a γ-silylated hydroxy group on the same aziridine skeleton, the nucleophilic attack by an acetate (B1210297) oxygen occurs at the unsubstituted C3 position. frontiersin.orgnih.gov This highlights the critical role of the side-chain functionality in dictating the reaction pathway.

Table 1: Regioselectivity in Nucleophilic Ring Opening of a 2-Substituted Aziridine

| Substituent at γ-position | Nucleophile/Conditions | Site of Attack | Reference |

|---|---|---|---|

| Ketone | H₂O / TFA | C2 (Substituted) | frontiersin.orgnih.gov |

| Silylated Hydroxy | Acetate / Acetic Acid | C3 (Unsubstituted) | frontiersin.orgnih.gov |

Carbon-based nucleophiles often exhibit less regioselectivity compared to heteroatom nucleophiles in reactions with activated aziridines like aziridine-2-carboxylates. clockss.org

Electrophilic Activation and Subsequent Ring Transformations

Non-activated aziridines, such as N-alkyl derivatives like 2-butanone, 4-(1-aziridinyl)-, are generally less reactive towards nucleophiles than N-acyl or N-sulfonyl aziridines. clockss.org Their reaction often requires an initial "activation" step. This is typically achieved by treating the aziridine with an electrophile. The lone pair of electrons on the nitrogen atom attacks the electrophile, forming a highly strained and reactive aziridinium (B1262131) ion. jove.comresearchgate.net

Common electrophiles used for this activation include:

Acyl halides

Haloalkanes

Trialkylsilyl halides

Lewis acids researchgate.net

p-Toluenesulfonic anhydride (B1165640) jove.com

Once formed, the aziridinium ion is readily attacked by a nucleophile, leading to ring opening. This two-step sequence allows for the transformation of non-activated aziridines. For instance, alkylation of the ring nitrogen can activate the aziridine for subsequent ring-opening by nucleophiles like acetate or azide, providing a route to N-alkylated amines. researchgate.net This strategy can be employed to generate a wide array of functionalized amine products from the parent aziridine. jove.com

Influence of Substituents on Ring Strain and Reactivity

In 2-butanone, 4-(1-aziridinyl)-, the key substituent is the 3-oxobutyl group attached to the nitrogen atom. As discussed previously, this γ-ketone group has a profound electronic effect on the regioselectivity of nucleophilic ring-opening, directing attack to the substituted C2 carbon under acidic conditions. frontiersin.orgnih.gov This directing effect is a prime example of how a substituent, even one not directly attached to the ring, can control the chemical behavior of the aziridine moiety. The reactivity of non-activated aziridines can be enhanced by converting the nitrogen into a better leaving group, a principle that is central to their activation. clockss.org

Reactivity of the Ketone Moiety in 2-Butanone, 4-(1-aziridinyl)-

Separate from the chemistry of the aziridine ring, the ketone functional group in 2-butanone, 4-(1-aziridinyl)- possesses its own characteristic reactivity, primarily centered around the electrophilic carbonyl carbon and the adjacent α-carbons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of a ketone is electrophilic and readily undergoes nucleophilic addition reactions. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.

A significant reaction in this class is the addition of organometallic reagents. Research on 2-aziridinyl ketones, which are structurally very similar to the target compound, has shown that they react selectively with organolithium reagents at the ketone's carbonyl group at low temperatures (−78 °C). This reaction proceeds without opening the aziridine ring, demonstrating the chemoselectivity achievable under controlled conditions. The use of one equivalent of the organolithium reagent yields the corresponding ketone, while a second equivalent can lead to the formation of symmetrical or unsymmetrical tertiary carbinols.

Table 2: Reaction of N-Boc-N,N-dimethylaziridine-2-carboxamide with Organolithium Reagents

| Organolithium Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methyllithium | 1-(1-Boc-aziridin-2-yl)ethan-1-one | 85% | mdpi.com |

| n-Butyllithium | 1-(1-Boc-aziridin-2-yl)pentan-1-one | 72% | mdpi.com |

| Phenyllithium | (1-Boc-aziridin-2-yl)(phenyl)methanone | 79% | mdpi.com |

Note: The data is for a related N-Boc protected aziridinyl amide reacting to form a ketone, illustrating the principle of selective carbonyl addition.

Furthermore, the ketone can undergo reduction with hydride reagents to form the corresponding secondary alcohol, 4-(1-aziridinyl)butan-2-ol. Asymmetric bioreduction processes have also shown significant potential in producing chiral alcohols from similar ketone structures.

Enolization Chemistry and α-Functionalization Reactions

The presence of protons on the carbons alpha to the carbonyl group (α-protons) allows for enolization. In the presence of a base, an α-proton can be abstracted to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the α-position.

While specific studies on the α-functionalization of 2-butanone, 4-(1-aziridinyl)- are not widely reported, the general principles of ketone enolization chemistry are applicable. The reaction of an enolate with an electrophile (e.g., an alkyl halide) would result in an α-substituted ketone.

Research on related systems, such as the base-induced transformation of 2-acyl-2H-azirines, indicates that α-deprotonation is a feasible pathway, leading to a carbanion intermediate that can undergo further reactions. Although the azirine ring is different from an aziridine, this demonstrates the potential for reactivity at the α-carbon in such systems. The formation of enol intermediates is also a key step in N-heterocyclic carbene (NHC) catalyzed reactions involving related aziridinyl aldehydes, which proceed through the formation of an enol azolium intermediate. nih.gov These examples suggest that the α-carbons in 2-butanone, 4-(1-aziridinyl)- are potential sites for synthetic modification through enolate chemistry.

Intramolecular Interactions and Rearrangement Pathways

The proximity of the aziridine ring and the ketone functionality within the same molecule gives rise to unique intramolecular reactions, including cyclizations and sigmatropic rearrangements.

Cyclization Reactions Driven by Aziridine-Ketone Proximity

The interaction between the nitrogen of the aziridine ring and the carbonyl carbon of the ketone can lead to intramolecular cyclization reactions. This process is often facilitated by the release of ring strain from the three-membered aziridine ring. The nucleophilic nitrogen of the aziridine can attack the electrophilic carbonyl carbon, forming a cyclic intermediate. The ultimate product of such a reaction is highly dependent on the reaction conditions and the substitution pattern of the molecule.

In related systems, aziridinyl ketones can undergo various cyclization pathways. For instance, the treatment of N,N-dimethylaziridine-2-carboxamides with organolithium reagents can selectively yield 2-aziridinyl ketones at low temperatures. nih.gov These ketones can then be further reacted to form carbinols. nih.gov This highlights the potential for the ketone group in "2-Butanone, 4-(1-aziridinyl)-" to be a site for intramolecular nucleophilic attack by the aziridine nitrogen, potentially leading to the formation of five or six-membered heterocyclic rings, depending on the site of attack and subsequent rearrangements. The formation of such cyclic structures is a key feature in the synthesis of various nitrogen-containing heterocycles. metu.edu.tr

Sigmatropic Rearrangements and Their Mechanistic Elucidation

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org While specific studies on the sigmatropic rearrangements of "2-Butanone, 4-(1-aziridinyl)-" are not extensively documented, the general principles can be applied. The presence of both an aziridine ring and a ketone allows for the possibility of various sigmatropic shifts, particularly if unsaturation is introduced into the molecule.

For example, a nih.govnih.gov-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, could be envisioned if the carbon backbone were appropriately modified to contain a vinyl group adjacent to the aziridine or ketone. libretexts.orgnih.gov In other aziridinyl systems, such as aziridinyl quinones, 1,5-sigmatropic shifts of hydrogen have been observed upon one-electron reduction, leading to the conversion of the aziridinyl group. nih.gov The mechanism of these rearrangements is often elucidated through kinetic studies, isotopic labeling, and computational modeling to determine the stereochemical course (suprafacial or antarafacial) and the nature of the transition state. wikipedia.org

Radical Chemistry and Pericyclic Reactions of 2-Butanone, 4-(1-aziridinyl)-

The aziridine ring in "2-Butanone, 4-(1-aziridinyl)-" can also participate in radical reactions and pericyclic processes beyond sigmatropic rearrangements.

Formation and Reactivity of Aziridinylcarbinyl Radicals

The carbon atom adjacent to the aziridine ring (the aziridinylcarbinyl position) can be a site for radical formation. Homolytic cleavage of a C-H bond at this position would generate an aziridinylcarbinyl radical. The stability and subsequent reactivity of this radical would be influenced by the adjacent aziridine ring and the ketone functionality.

Studies on related N-aziridinylimines have shown that they can undergo tandem radical cyclization reactions. researchgate.netacs.org These reactions proceed through the formation of radical intermediates that can then participate in intramolecular cyclizations to form complex carbocyclic and heterocyclic frameworks. researchgate.netacs.org The presence of the ketone in "2-Butanone, 4-(1-aziridinyl)-" could influence the regioselectivity and stereoselectivity of such radical cyclizations. The reactivity of these radicals would likely involve addition to multiple bonds or hydrogen atom abstraction.

Cycloaddition Reactions Involving the Aziridine Ring

The strained aziridine ring can undergo ring-opening to form an azomethine ylide, which is a 1,3-dipole. wikipedia.orgyoutube.com This ylide can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and carbonyl compounds. metu.edu.trwikipedia.orgmdpi.com This is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines. mdpi.comnih.gov

The thermal or photochemical ring-opening of the aziridine in "2-Butanone, 4-(1-aziridinyl)-" would generate a reactive azomethine ylide. The presence of the ketone functionality could influence the stability and reactivity of this ylide. Subsequent intramolecular or intermolecular cycloaddition reactions could then lead to the formation of complex polycyclic structures. The stereochemistry of these cycloadditions is often controlled by the Woodward-Hoffmann rules for pericyclic reactions. youtube.com

Interactive Data Table: Reactivity of Aziridinyl Ketones

| Reactant/System | Reagent/Condition | Reaction Type | Product(s) | Reference |

| N,N-Dimethylaziridine-2-carboxamides | Organolithium reagents (-78 °C) | Nucleophilic Acyl Substitution | 2-Aziridinyl ketones | nih.govresearchgate.net |

| 2-Aziridinyl ketones | Organolithium reagents | Nucleophilic Addition | Aziridinyl carbinols | nih.govresearchgate.net |

| Aziridinyl quinones | One-electron reduction | Sigmatropic Rearrangement | Ring-opened amino derivatives | nih.gov |

| N-Aziridinylimines | Radical initiator | Radical Cyclization | Carbocycles and heterocycles | researchgate.netacs.org |

| N-Substituted aziridines | Heat or light | Electrocyclic Ring-Opening | Azomethine ylides | wikipedia.orgyoutube.com |

| Azomethine ylides | Alkenes, alkynes | [3+2] Cycloaddition | Pyrrolidines | metu.edu.trmdpi.comnih.gov |

Derivatization and Functionalization of 2 Butanone, 4 1 Aziridinyl

N-Substitution and Protection Strategies for the Aziridine (B145994) Nitrogen

The nitrogen atom of the aziridine ring in 2-Butanone (B6335102), 4-(1-aziridinyl)- is a primary site for chemical modification. N-substitution not only introduces new functionalities but also serves as a method for protecting the aziridine ring from undesired reactions during the functionalization of other parts of the molecule. The reactivity of the aziridine nitrogen is influenced by its lone pair of electrons and the inherent ring strain.

N-Alkylation and N-Arylation:

Direct N-alkylation of the aziridine nitrogen can be achieved using various alkylating agents. These reactions typically proceed via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide or sulfonate. Similarly, N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with aryl halides.

N-Acylation and N-Sulfonylation:

The introduction of acyl or sulfonyl groups onto the aziridine nitrogen serves both as a protection strategy and a means to alter the electronic properties of the ring. N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides, are common methods. These electron-withdrawing groups can decrease the nucleophilicity of the nitrogen and activate the aziridine ring towards nucleophilic ring-opening.

Protecting Groups:

The selection of an appropriate protecting group is crucial for multi-step syntheses involving 2-Butanone, 4-(1-aziridinyl)-. Ideal protecting groups are those that can be introduced under mild conditions, are stable to subsequent reaction conditions, and can be removed selectively without affecting other functional groups. Common protecting groups for the aziridine nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl (B83357) groups like tert-butyldiphenylsilyl (TBDPS). The choice of protecting group depends on the specific reaction sequence planned for the butanone moiety.

| Protecting Group | Reagent | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) | Stable to a wide range of nucleophiles and bases. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Basic or acidic hydrolysis | Simple and cost-effective. |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong reducing agents (e.g., Na/NH₃) | Activates the aziridine ring for ring-opening. |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl | Fluoride sources (e.g., TBAF) | Bulky group providing steric hindrance. |

Selective Functionalization of the Butanone Carbon Chain

The butanone side chain of 2-Butanone, 4-(1-aziridinyl)- offers several positions for selective functionalization, primarily at the α-carbons (C1 and C3) and the carbonyl carbon (C2). These modifications can lead to a diverse range of derivatives with altered steric and electronic properties.

Reactions at the α-Carbons:

The α-carbons of the ketone are acidic and can be deprotonated to form an enolate, which is a powerful nucleophile. This allows for a variety of C-C bond-forming reactions.

Aldol (B89426) Condensation: The enolate of 2-Butanone, 4-(1-aziridinyl)- can react with aldehydes or other ketones in an aldol condensation to form β-hydroxy ketone adducts. Subsequent dehydration can yield α,β-unsaturated ketones. This reaction is a powerful tool for extending the carbon chain.

α-Halogenation: In the presence of an acid or base catalyst, the α-carbons can be halogenated with reagents like bromine or chlorine. researchgate.netmdpi.com The resulting α-halo ketones are versatile intermediates for further nucleophilic substitution reactions.

Alkylation: The enolate can also be alkylated using alkyl halides, providing a direct method for introducing alkyl substituents at the α-position.

Reactions at the Carbonyl Group:

The carbonyl group itself is a site for numerous transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group, which can be further functionalized.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl carbon results in the formation of tertiary alcohols, allowing for the introduction of a wide variety of organic substituents.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene by reacting it with a phosphorus ylide. This is a key transformation for introducing carbon-carbon double bonds.

| Reaction Type | Reagent(s) | Product Type | Position of Functionalization |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone / α,β-Unsaturated ketone | C1 or C3 |

| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Halo ketone | C1 or C3 |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | C2 |

| Grignard Reaction | R-MgBr | Tertiary alcohol | C2 |

| Wittig Reaction | Ph₃P=CHR | Alkene | C2 |

Synthesis of Structurally Related Aziridinyl-Butanone Analogues

The synthesis of analogues of 2-Butanone, 4-(1-aziridinyl)- is essential for conducting structure-reactivity correlation studies. These studies help in understanding how modifications to the molecular structure influence its chemical reactivity and properties.

N-Substituted Analogues: As discussed in section 4.1, a wide range of N-substituted analogues can be synthesized by reacting the parent N-H aziridine with various electrophiles. The electronic nature of the N-substituent (electron-donating or electron-withdrawing) can tune the reactivity of the aziridine ring.

C-Substituted Analogues: The synthesis of analogues with substituents on the carbon atoms of the aziridine ring typically requires starting from different precursors. For example, using substituted alkenes in the aziridination reaction can lead to 2- or 3-substituted aziridine rings. These substituents can introduce steric hindrance and alter the regioselectivity of ring-opening reactions.

| Analogue Type | Modification | Synthetic Approach | Potential Impact on Reactivity |

| N-Alkyl Analogue | Addition of an alkyl group to the aziridine nitrogen | N-alkylation with an alkyl halide | Increased nucleophilicity of the nitrogen. |

| N-Aryl Analogue | Addition of an aryl group to the aziridine nitrogen | Buchwald-Hartwig amination | Altered electronic properties and potential for π-stacking interactions. |

| C-Methyl Analogue | Addition of a methyl group to a ring carbon | Aziridination of a substituted alkene | Increased steric hindrance, potential for altered regioselectivity of ring-opening. |

Branching and Steric Hindrance: Introducing branching on the alkyl chain, for example, by using α- or β-substituted ω-halo ketones, can create steric hindrance around the ketone or the aziridine ring. This can influence the accessibility of reagents to these functional groups and alter reaction rates and selectivities.

Introduction of Other Functional Groups: Incorporating other functional groups into the side chain, such as esters, amides, or ethers, can lead to multifunctional molecules with unique reactivity profiles. These groups can participate in intramolecular reactions or influence the electronic properties of the ketone and aziridine moieties.

| Side Chain Modification | Synthetic Strategy | Purpose of Modification for SAR Studies |

| Increased chain length (e.g., pentanone, hexanone) | Use of corresponding ω-halo ketones in synthesis | Study the effect of distance between aziridine and ketone on reactivity. |

| Decreased chain length (e.g., propanone) | Use of corresponding ω-halo ketones in synthesis | Investigate proximity effects and potential for intramolecular cyclization. |

| α-Methyl substitution | Alkylation of the enolate | Assess the impact of steric hindrance near the ketone on its reactivity. |

| Introduction of a phenyl group | Use of a phenyl-substituted ω-halo ketone | Explore the influence of aromatic rings on electronic properties and reactivity. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Butanone, 4 1 Aziridinyl Research

High-Resolution Mass Spectrometry for Precise Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 2-Butanone (B6335102), 4-(1-aziridinyl)- (Chemical Formula: C₆H₁₁NO), HRMS would be employed to confirm its elemental composition. The technique provides a highly accurate mass measurement of the molecular ion, which can then be compared against a theoretical mass calculated from the isotopic masses of the constituent atoms. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques used to generate ions for HRMS analysis.

A primary objective would be to detect the protonated molecule, [M+H]⁺, and compare its measured mass to the calculated exact mass. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of the parent ion to produce a characteristic pattern of daughter ions, providing valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group (alpha-cleavage) and the opening or loss of the aziridine (B145994) ring.

Interactive Data Table: Predicted HRMS Data for C₆H₁₁NO

| Ion Species | Calculated Exact Mass (m/z) | Description |

| [M]⁺• | 113.08406 | Molecular ion (radical cation) |

| [M+H]⁺ | 114.09189 | Protonated molecular ion |

| [M+Na]⁺ | 136.07383 | Sodium adduct |

| [C₅H₈O]⁺• | 84.05752 | Fragment from loss of aziridine ring (C₂H₃N) |

| [C₄H₅O]⁺ | 69.03404 | Fragment from alpha-cleavage (loss of CH₃CH₂) |

| [C₂H₅N]⁺• | 43.04220 | Fragment corresponding to the aziridine ring |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multidimensional (2D) NMR experiments are essential for establishing connectivity and stereochemistry.

For 2-Butanone, 4-(1-aziridinyl)-, ¹H NMR would be expected to show distinct signals for the methyl protons, the two sets of methylene protons, and the protons on the aziridine ring. The chemical shifts and splitting patterns would provide information about neighboring protons. ¹³C NMR would reveal six distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon.

To assemble the molecular structure and confirm assignments, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized.

COSY: Establishes correlations between protons that are coupled to each other (typically separated by two or three bonds), confirming the -CH₂-CH₂- linkage.

HSQC: Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC: Shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for connecting the carbonyl group to the adjacent methylene and for linking the terminal methylene group to the aziridine ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (CH₃) | ~1.05 (t) | ~7.8 | C2 |

| C2 (C=O) | - | ~209.5 | C1, C3 |

| C3 (CH₂) | ~2.75 (t) | ~36.5 | C2, C4 |

| C4 (CH₂) | ~2.40 (t) | ~45.0 | C3, C5, C6 |

| C5, C6 (Aziridine CH₂) | ~1.50 (s) | ~25.0 | C4 |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions. (t) = triplet, (s) = singlet.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice.

To perform this analysis on 2-Butanone, 4-(1-aziridinyl)-, a single crystal of suitable quality must first be grown. If successful, the crystal would be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the exact position of each non-hydrogen atom can be determined. This would unambiguously confirm the molecular connectivity and provide invaluable insight into the molecule's preferred conformation in the solid state, including the planarity around the carbonyl group and the geometry of the aziridine ring. Furthermore, analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Interactive Data Table: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Defines the conformation of the alkyl chain. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular forces. |

| Absolute Stereochemistry | Unambiguous assignment of stereocenters if the molecule is chiral. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

For 2-Butanone, 4-(1-aziridinyl)-, IR and Raman spectroscopy would provide complementary information.

Infrared (IR) Spectroscopy: A strong absorption band is expected for the carbonyl (C=O) stretch, which is a very strong absorber in the IR. Other key peaks would correspond to C-H stretching and bending, as well as C-N stretching from the aziridine ring.

Raman Spectroscopy: While the C=O stretch is also Raman active, C-C and C-N bonds often provide strong signals in Raman spectra. The symmetric vibrations of the aziridine ring might be more prominent in the Raman spectrum than in the IR.

These techniques are also valuable for reaction monitoring. For example, during the synthesis of the compound, the disappearance of reactant peaks and the appearance of the characteristic carbonyl and aziridine peaks could be tracked in real-time.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O Stretch | Ketone | ~1715 | ~1715 | Strong (IR), Medium (Raman) |

| CH₂ Bend | Alkyl | 1450-1470 | 1450-1470 | Medium |

| C-N Stretch | Aziridine | 1200-1250 | 1200-1250 | Medium |

| Ring Deformation | Aziridine | 850-900 | 850-900 | Medium |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability. Both are commonly coupled with mass spectrometry for definitive identification of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its relatively low molecular weight, 2-Butanone, 4-(1-aziridinyl)- is likely volatile enough for GC analysis. A sample would be vaporized and passed through a capillary column, separating it from any impurities based on differences in boiling point and interactions with the column's stationary phase. The mass spectrometer would then provide a mass spectrum for the eluted compound, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly if the compound exhibits thermal instability, which can be a concern for strained rings like aziridine. Reversed-phase LC, using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, would be a standard starting point. The separated compound would then be ionized (e.g., by ESI) and detected by the mass spectrometer. LC-MS is highly effective for analyzing reaction mixtures and quantifying the purity of the final product.

Interactive Data Table: Hypothetical Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Expected Outcome |

| GC-MS | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometer | A single sharp peak at a specific retention time, with a mass spectrum matching the compound. |

| LC-MS | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Mass Spectrometer (ESI+) | A primary peak corresponding to the protonated molecule [M+H]⁺ at m/z 114.09. |

Theoretical and Computational Studies on 2 Butanone, 4 1 Aziridinyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would provide significant insights into the electronic structure and bonding of 2-Butanone (B6335102), 4-(1-aziridinyl)-. The introduction of the aziridinyl group at the 4-position is expected to influence the electronic properties of the 2-butanone moiety.

A key area of investigation would be the impact on the carbonyl group. The electron-withdrawing nature of the aziridinyl group, transmitted through the ethyl chain, would likely lead to a more electrophilic carbonyl carbon and a slight increase in the polarity of the C=O bond. This would be reflected in calculated parameters such as atomic charges and bond orders.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in 2-Butanone and 2-Butanone, 4-(1-aziridinyl)- (Note: These are hypothetical values for illustrative purposes, likely to be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.)

| Atom | 2-Butanone (Predicted Charge / a.u.) | 2-Butanone, 4-(1-aziridinyl)- (Predicted Charge / a.u.) |

| C (carbonyl) | +0.45 | +0.48 |

| O (carbonyl) | -0.50 | -0.52 |

| C4 (methylene) | -0.20 | -0.15 |

| N (aziridinyl) | N/A | -0.60 |

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would also be of interest. The HOMO is expected to have significant contributions from the nitrogen lone pair of the aziridine (B145994) ring and the oxygen lone pairs of the carbonyl group. The LUMO is anticipated to be predominantly localized on the π* orbital of the carbonyl group. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability and chemical reactivity.

Computational Modeling of Reaction Mechanisms, Transition States, and Energetics

Computational modeling would be instrumental in elucidating the potential reaction mechanisms involving 2-Butanone, 4-(1-aziridinyl)-. Two primary reactive centers exist in the molecule: the carbonyl group and the strained aziridine ring.

Reactions at the Carbonyl Group: Computational studies could model nucleophilic addition reactions to the carbonyl carbon. By locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations, the energy barriers and reaction pathways for the addition of various nucleophiles could be determined. The presence of the aziridinyl group may influence the stereoselectivity of such reactions.

Aziridine Ring-Opening Reactions: The strained three-membered aziridine ring is susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles. Computational modeling could investigate the energetics of different ring-opening pathways. For instance, the protonation of the aziridine nitrogen followed by nucleophilic attack at one of the ring carbons could be modeled to determine the regioselectivity and stereochemistry of the product.

Table 2: Predicted Activation Energies for Plausible Reaction Pathways (Note: These are hypothetical values for illustrative purposes, likely to be obtained from transition state calculations.)

| Reaction | Predicted Activation Energy (kcal/mol) |

| Nucleophilic addition of hydride to the carbonyl | 15-20 |

| Acid-catalyzed ring-opening of aziridine by a weak nucleophile | 20-25 |

| Intramolecular cyclization | > 30 |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The conformational flexibility of 2-Butanone, 4-(1-aziridinyl)- arises from the rotation around several single bonds, primarily the C2-C3, C3-C4, and C4-N bonds. A comprehensive conformational analysis would be necessary to identify the low-energy conformers and understand their relative populations.

Potential energy surface (PES) scans, performed by systematically rotating dihedral angles and calculating the corresponding energies, would reveal the stable conformers and the energy barriers between them. It is anticipated that the orientation of the aziridinyl group relative to the butanone backbone will significantly influence the conformational preferences due to steric and electronic interactions.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the molecule's motion at a given temperature, MD can explore the accessible conformational space and identify the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The results of such a simulation could be visualized through a Ramachandran-like plot of key dihedral angles.

Prediction of Spectroscopic Properties and Aid in Experimental Data Interpretation

Computational methods are highly effective in predicting spectroscopic properties, which can be invaluable for the identification and characterization of a molecule and for interpreting experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies of 2-Butanone, 4-(1-aziridinyl)- can be calculated and compared to an experimental IR spectrum. A key prediction would be the stretching frequency of the carbonyl group (C=O). Due to the electron-withdrawing nature of the aziridinyl substituent, the C=O bond is expected to be slightly strengthened, resulting in a shift to a higher wavenumber compared to unsubstituted 2-butanone (typically around 1715 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy. The protons and carbons closer to the aziridinyl group would experience a downfield shift due to the deshielding effect of the electronegative nitrogen atom. The coupling constants between adjacent protons could also be calculated to aid in the assignment of the NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts (Note: These are hypothetical values for illustrative purposes.)

| Proton | Predicted Chemical Shift (ppm) |

| H1 (methyl) | 1.05 |

| H3 (methylene) | 2.60 |

| H4 (methine) | 2.80 |

| Aziridine Protons | 1.50 - 2.20 |

By providing a theoretical framework for understanding the structure, reactivity, and spectroscopic properties of 2-Butanone, 4-(1-aziridinyl)-, computational and theoretical studies would be an indispensable tool for any future experimental investigations of this compound.

Applications of 2 Butanone, 4 1 Aziridinyl As a Building Block in Organic Synthesis

Utility in the Construction of Diverse and Complex Organic Scaffolds

The bifunctional nature of 2-Butanone (B6335102), 4-(1-aziridinyl)- makes it a promising starting material for the synthesis of a variety of heterocyclic and carbocyclic frameworks. The ketone moiety can undergo a vast array of transformations, including but not limited to aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the aziridine (B145994) ring, a highly strained three-membered heterocycle, is susceptible to nucleophilic ring-opening reactions. This dual reactivity allows for a stepwise or concerted approach to building molecular complexity.

For instance, the ketone could first be elaborated to introduce additional functional groups or to extend the carbon skeleton. Subsequent intramolecular or intermolecular nucleophilic attack on the aziridine ring could then lead to the formation of larger, more complex heterocyclic systems such as piperidines, pyrrolidines, or azepanes, which are common motifs in pharmaceuticals and natural products. The specific stereochemistry of the aziridine ring could also be leveraged to control the stereochemical outcome of these transformations, providing access to enantiomerically pure products.

The following table outlines potential reaction pathways for the construction of diverse scaffolds starting from 2-Butanone, 4-(1-aziridinyl)-.

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Reductive Amination / Intramolecular Cyclization | 1. R-NH₂, NaBH₃CN2. Acid or base catalyst | Substituted Piperidines |

| Wittig Reaction / Aza-Michael Addition | 1. Ph₃P=CHR2. Nucleophilic catalyst | Functionalized Azepanes |

| Aldol Condensation / Ring Opening | 1. Aldehyde/Ketone, Base2. Nucleophile (e.g., R₂CuLi) | Acyclic amino alcohols with extended carbon chains |

Participation in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The unique combination of a ketone and an electrophilic aziridine ring in 2-Butanone, 4-(1-aziridinyl)- makes it an ideal candidate for the design of novel MCRs.

One could envision a scenario where the ketone participates in a known MCR, such as the Ugi or Passerini reaction, while the aziridine ring remains intact for subsequent functionalization. Alternatively, a tandem reaction could be designed where an initial reaction at the ketone triggers a subsequent ring-opening of the aziridine.

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. The reactivity of 2-Butanone, 4-(1-aziridinyl)- is well-suited for initiating such cascades. For example, a nucleophilic attack on the aziridine could generate an intermediate that then undergoes an intramolecular cyclization onto the ketone carbonyl. This would allow for the rapid construction of complex polycyclic systems from a relatively simple starting material.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The distinct electronic and steric properties of 2-Butanone, 4-(1-aziridinyl)- could be harnessed to develop entirely new synthetic transformations. The proximity of the ketone and aziridine functionalities may lead to through-space interactions that modulate their respective reactivities, opening up reaction pathways that are not accessible with monofunctional analogues.

For example, Lewis acid coordination to the ketone oxygen could activate the aziridine ring towards nucleophilic attack, allowing for reactions to occur under milder conditions or with greater selectivity. Conversely, the nitrogen atom of the aziridine could act as an internal base or nucleophile, facilitating transformations at the ketone center.

Furthermore, the development of catalytic enantioselective reactions involving this substrate would be of significant interest. Chiral catalysts could be designed to differentiate between the two faces of the ketone or to control the regioselectivity and stereoselectivity of the aziridine ring-opening, providing access to a wide range of optically active nitrogen-containing compounds.

Conclusion and Future Research Directions in 2 Butanone, 4 1 Aziridinyl Chemistry

Synthesis of Academic Understanding of 2-Butanone (B6335102), 4-(1-aziridinyl)-

2-Butanone, 4-(1-aziridinyl)- is a fascinating and relatively underexplored molecule that incorporates two key functional groups: a ketone and an aziridine (B145994) ring. The academic understanding of this specific compound is limited, with much of the knowledge being extrapolated from the well-established chemistry of its constituent parts. The ketone group at the 2-position provides a site for nucleophilic addition and enolate chemistry, while the strained three-membered aziridine ring is susceptible to ring-opening reactions.

The synthesis of 2-Butanone, 4-(1-aziridinyl)- is not extensively documented in dedicated literature. However, its formation can be conceptually approached through established synthetic methodologies. One plausible route involves the Michael addition of aziridine to methyl vinyl ketone. This reaction is a classic example of conjugate addition and would directly yield the target molecule. Another potential synthetic strategy could involve the reaction of a suitable precursor, such as 4-halobutan-2-one, with aziridine via nucleophilic substitution.

The reactivity of 2-Butanone, 4-(1-aziridinyl)- is expected to be dictated by the interplay of its two functional groups. The lone pair of electrons on the nitrogen atom of the aziridine ring can influence the reactivity of the ketone, and vice versa. The aziridine ring, being a strained heterocycle, is prone to cleavage by various nucleophiles and electrophiles, a characteristic feature of aziridine chemistry. researchgate.net This ring-opening can proceed via different mechanisms, depending on the reaction conditions and the nature of the attacking species, leading to a variety of functionalized products. The regioselectivity of the ring-opening is a key aspect, governed by steric and electronic factors within the molecule. researchgate.net

The ketone functionality allows for a range of transformations, including reductions to the corresponding alcohol, reactions with organometallic reagents to form tertiary alcohols, and various condensation reactions. The presence of the aziridine ring may, however, complicate some of these standard ketone reactions, potentially leading to competitive reactions or unexpected rearrangements.

Identification of Emerging Research Frontiers and Unexplored Reactivity

The chemistry of 2-Butanone, 4-(1-aziridinyl)- presents several exciting and largely unexplored research frontiers. The unique juxtaposition of the ketone and aziridine functionalities opens up possibilities for novel intramolecular reactions and the synthesis of complex nitrogen-containing heterocycles.

Emerging research frontiers include:

Intramolecular Cyclization Reactions: The proximity of the ketone and aziridine groups could facilitate intramolecular cyclization reactions upon activation. For instance, under acidic conditions, protonation of the carbonyl oxygen could be followed by an intramolecular attack from the aziridine nitrogen, leading to the formation of novel bicyclic or spirocyclic structures.

Tandem Reactions: The dual functionality of 2-Butanone, 4-(1-aziridinyl)- makes it an ideal substrate for tandem reactions. A single reagent could potentially induce a sequence of reactions involving both the ketone and the aziridine ring, allowing for the rapid construction of molecular complexity from a simple starting material.

Catalytic Asymmetric Transformations: The development of catalytic asymmetric methods for the synthesis and transformation of 2-Butanone, 4-(1-aziridinyl)- is a significant area for future research. Chiral catalysts could be employed to control the stereochemistry of reactions at the ketone center or during the ring-opening of the aziridine, providing access to enantiomerically pure compounds with potential biological activity.

Polymer Chemistry: The aziridine moiety can undergo ring-opening polymerization. Investigating the polymerization of 2-Butanone, 4-(1-aziridinyl)-, or its copolymerization with other monomers, could lead to the development of novel functional polymers with interesting properties and applications.

Unexplored reactivity includes:

Reactions with Radical Species: The behavior of 2-Butanone, 4-(1-aziridinyl)- in the presence of radical initiators is an area that warrants investigation. Radical-mediated transformations could lead to unique C-C or C-N bond formations that are not accessible through traditional ionic pathways.

Photochemical Reactivity: The influence of the aziridine ring on the photochemical behavior of the butanone moiety, and vice versa, is unknown. Photochemical studies could reveal novel rearrangement or fragmentation pathways.

Coordination Chemistry: The nitrogen and oxygen atoms in 2-Butanone, 4-(1-aziridinyl)- can act as ligands for metal ions. The study of its coordination chemistry could lead to the discovery of new catalysts or materials with interesting electronic and magnetic properties.